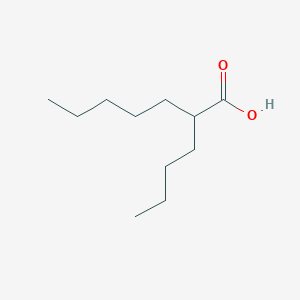

2-Butylheptanoic acid

Description

BenchChem offers high-quality 2-Butylheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butylheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

22058-70-4 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

2-butylheptanoic acid |

InChI |

InChI=1S/C11H22O2/c1-3-5-7-9-10(11(12)13)8-6-4-2/h10H,3-9H2,1-2H3,(H,12,13) |

InChI Key |

UEWINXFENVHYDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCCC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthesis of 2-Butylheptanoic Acid and its Analogs

Disclaimer: The chemical name "2-Butylheptanoic acid" is ambiguous and not consistently indexed in chemical databases. This guide will focus on the closely related and well-documented compound, 2-Butyloctanoic acid (CAS No. 27610-92-0) , as a representative α-branched-chain carboxylic acid. The principles, synthesis, and biological context discussed are broadly applicable to α-alkylated carboxylic acids.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 2-butyloctanoic acid, a representative branched-chain fatty acid. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

2-Butyloctanoic acid is a colorless liquid and a 2-butyl-substituted carboxylic acid.[1] It is used in the preparation of detergent compositions, providing viscosity and foam stability.[2] It also finds application as a catalyst in the Fenton and photo-Fenton oxidation processes for treating textile effluents.[3]

The following table summarizes the key physicochemical properties of 2-butyloctanoic acid.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄O₂ | [1][4][][6] |

| Molecular Weight | 200.32 g/mol | [1][4][][6] |

| CAS Number | 27610-92-0 | [1][2][4][][6] |

| IUPAC Name | 2-butyloctanoic acid | [6] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 230 °C (lit.) | [4] |

| Density | 0.887 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.438 (lit.) | [4] |

| Flash Point | 113 °C | [2] |

| SMILES | CCCCCCC(CCCC)C(=O)O | [4][][6] |

| InChI | 1S/C12H24O2/c1-3-5-7-8-10-11(12(13)14)9-6-4-2/h11H,3-10H2,1-2H3,(H,13,14) | [4][6] |

| InChIKey | OARDBPIZDHVTCK-UHFFFAOYSA-N | [4][6] |

Synthesis of α-Alkylated Carboxylic Acids: Malonic Ester Synthesis

The malonic ester synthesis is a versatile and widely used method for the preparation of α-substituted and α,α-disubstituted carboxylic acids.[7][8] This method is particularly well-suited for the synthesis of compounds like 2-butyloctanoic acid.

This protocol outlines the general procedure for synthesizing 2-butyloctanoic acid starting from diethyl malonate and relevant alkyl halides.

Step 1: Deprotonation of Diethyl Malonate The α-hydrogens of diethyl malonate are acidic due to the presence of two adjacent carbonyl groups and can be removed by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[9][10]

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare a fresh solution of sodium ethoxide.

-

Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

Step 2: First Alkylation (Introduction of the Butyl Group) The enolate of diethyl malonate is a potent nucleophile that can react with an alkyl halide in an SN2 reaction.[9][11]

-

To the solution of the diethyl malonate enolate, add 1-bromobutane (B133212) dropwise with continuous stirring.

-

After the addition is complete, reflux the mixture for several hours to ensure the completion of the alkylation reaction.

Step 3: Second Alkylation (Introduction of the Hexyl Group) The mono-alkylated malonic ester still possesses one acidic α-hydrogen, which can be removed by a base to perform a second alkylation.

-

After cooling the reaction mixture, add a second equivalent of sodium ethoxide to form the enolate of diethyl butylmalonate.

-

Add 1-bromohexane (B126081) dropwise and reflux the mixture to yield diethyl butylhexylmalonate.

Step 4: Hydrolysis and Decarboxylation The resulting dialkylated malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final carboxylic acid product.[9][10]

-

Add a solution of sodium hydroxide (B78521) to the reaction mixture and reflux to saponify the ester groups.

-

Acidify the cooled solution with a strong acid (e.g., HCl) to protonate the carboxylate groups.

-

Heat the acidic solution to effect decarboxylation, leading to the formation of 2-butyloctanoic acid.

-

The final product can be isolated by extraction with an organic solvent, followed by drying and distillation.

Biological Activity of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids that are widely present in nature and are consumed by humans through various dietary sources, particularly ruminant products like milk and meat.[12][13] Emerging research suggests that BCFAs are not merely sources of energy but also possess diverse biological activities.[12]

Studies in cellular and animal models have indicated that BCFAs may have several beneficial health effects, including:

-

Anti-inflammatory properties: BCFAs have been shown to reduce the expression of pro-inflammatory factors.[14][15]

-

Anti-cancer activity: Some BCFAs exhibit cytotoxicity towards cancer cells.[12][14]

-

Lipid-lowering effects: BCFAs may play a role in regulating lipid metabolism.[14][16]

-

Modulation of gut microbiota: BCFAs can influence the composition and activity of the gut microbiome.[16]

BCFAs are involved in numerous biochemical processes and can affect multiple signaling pathways.[14] They are primarily produced by the degradation of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[17][18] The metabolism of BCFAs is interconnected with that of BCAAs, and disruptions in these pathways have been linked to metabolic diseases like obesity and type 2 diabetes.[15][19]

One of the proposed mechanisms for the action of BCFAs is through the activation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.[15]

References

- 1. 2-BUTYLOCTANOIC ACID CAS#: 27610-92-0 [m.chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. Cas 27610-92-0,2-BUTYLOCTANOIC ACID | lookchem [lookchem.com]

- 4. 2-Butyloctanoic acid 96 27610-92-0 [sigmaaldrich.com]

- 6. 2-Butyloctanoic acid | C12H24O2 | CID 33970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching gr… [ouci.dntb.gov.ua]

- 17. mdpi.com [mdpi.com]

- 18. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Butylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-butylheptanoic acid, a branched-chain carboxylic acid with applications in various fields, including pharmaceuticals and materials science. The core focus of this document is the malonic ester synthesis, a classic and versatile method for the preparation of substituted carboxylic acids. This guide details the reaction mechanisms, experimental protocols, and data associated with this synthetic pathway. Alternative synthetic strategies are also briefly discussed. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies are supplemented with diagrams generated using Graphviz to illustrate reaction workflows and logical relationships.

Introduction

2-Butylheptanoic acid is a chiral carboxylic acid with a molecular formula of C₁₁H₂₂O₂. Its branched alkyl chain imparts unique physicochemical properties that are of interest in drug design, where it can be incorporated into molecules to modulate their lipophilicity, metabolic stability, and receptor binding affinity. Accurate and efficient synthesis of this compound is therefore crucial for further research and development. This guide aims to provide a detailed technical resource for the laboratory-scale synthesis of 2-butylheptanoic acid.

Primary Synthesis Route: Malonic Ester Synthesis

The most common and reliable method for the synthesis of 2-butylheptanoic acid is the malonic ester synthesis. This method allows for the sequential introduction of two different alkyl groups to the α-carbon of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired disubstituted acetic acid.

Reaction Pathway

The overall synthetic pathway for 2-butylheptanoic acid via malonic ester synthesis can be summarized in the following three stages:

-

Sequential Dialkylation of Diethyl Malonate: Diethyl malonate is first deprotonated with a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with a primary alkyl halide (e.g., 1-bromobutane). This process is repeated with a second, different alkyl halide (e.g., 1-bromopentane) to introduce the second alkyl group.

-

Hydrolysis of the Diester: The resulting diethyl 2-butyl-2-pentylmalonate is then hydrolyzed, typically under basic conditions using a strong base like sodium hydroxide, followed by acidification. This step converts both ester groups into carboxylic acid groups, forming 2-butyl-2-pentylmalonic acid.

-

Decarboxylation: The substituted malonic acid is then heated, which leads to the loss of one of the carboxyl groups as carbon dioxide, yielding the final product, 2-butylheptanoic acid.

The following diagram illustrates the workflow of the malonic ester synthesis for 2-butylheptanoic acid.

Caption: Malonic Ester Synthesis Workflow for 2-Butylheptanoic Acid.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard malonic ester synthesis methodologies.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol (B145695)

-

1-Bromobutane

-

1-Bromopentane

-

Sodium hydroxide

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

TLC plates

-

Standard laboratory glassware and equipment (reflux condenser, dropping funnel, separatory funnel, distillation apparatus)

Procedure:

Step 1: Preparation of Sodium Ethoxide Solution

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol.

-

Carefully add sodium metal, cut into small pieces, to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.

Step 2: First Alkylation (Butylation)

-

To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at a controlled rate to maintain a gentle reflux.

-

After the addition is complete, add 1-bromobutane dropwise to the reaction mixture.

-

Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature.

Step 3: Second Alkylation (Pentylation)

-

Prepare a fresh solution of sodium ethoxide in a separate flask as described in Step 1.

-

Add the crude diethyl butylmalonate solution from Step 2 to the new sodium ethoxide solution.

-

Add 1-bromopentane dropwise to the reaction mixture.

-

Heat the mixture to reflux for 3-4 hours, or until the second alkylation is complete by TLC analysis.

Step 4: Work-up and Isolation of Diethyl Butyl(pentyl)malonate

-

Cool the reaction mixture and remove the ethanol by distillation under reduced pressure.

-

To the residue, add water and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl butyl(pentyl)malonate.

-

Purify the crude product by vacuum distillation.

Step 5: Hydrolysis and Decarboxylation

-

To the purified diethyl butyl(pentyl)malonate, add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the esters.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic.

-

Heat the acidified mixture to reflux for an additional 2-4 hours to effect decarboxylation. Carbon dioxide evolution will be observed.

-

Cool the mixture to room temperature.

Step 6: Final Work-up and Purification

-

Extract the aqueous mixture with diethyl ether (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-butylheptanoic acid.

-

Purify the final product by vacuum distillation.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 2-butylheptanoic acid via the malonic ester route. The yields are estimates based on similar reported procedures and may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Starting Materials | ||

| Diethyl Malonate | 1.0 eq | [1][2] |

| Sodium Ethoxide (1st Alkylation) | 1.1 eq | [1][2] |

| 1-Bromobutane | 1.05 eq | [1][2] |

| Sodium Ethoxide (2nd Alkylation) | 1.1 eq | [1][2] |

| 1-Bromopentane | 1.05 eq | [1][2] |

| Intermediate | ||

| Diethyl Butyl(pentyl)malonate Yield | 70-80% (estimated) | [1][2] |

| Final Product | ||

| 2-Butylheptanoic Acid Overall Yield | 50-65% (estimated) | [1][2] |

| Boiling Point | Not available | |

| Density | Not available |

Alternative Synthesis Routes

While the malonic ester synthesis is the most established method, other routes to 2-butylheptanoic acid can be considered.

Alkylation of Heptanoic Acid Enolate

This approach involves the direct alkylation of a heptanoic acid derivative. The carboxylic acid is first converted to a dianion by treatment with a strong base, such as lithium diisopropylamide (LDA). The resulting enolate can then be alkylated at the α-position with a butyl halide.

Caption: Direct Alkylation of Heptanoic Acid.

This method can be more direct than the malonic ester synthesis; however, it requires the use of a very strong, non-nucleophilic base and strictly anhydrous conditions to avoid side reactions.

Grignard Reagent Carboxylation

Another potential route involves the formation of a Grignard reagent from a suitable alkyl halide, followed by its reaction with carbon dioxide. To synthesize 2-butylheptanoic acid via this method, one would need to prepare the Grignard reagent from 2-bromoheptane (B1584549) and then react it with a butylating agent, which is not a straightforward Grignard reaction. A more feasible, though multi-step, Grignard-based approach would be more complex.

Conclusion

The malonic ester synthesis remains the most practical and well-documented method for the preparation of 2-butylheptanoic acid. Its multi-step nature allows for controlled and sequential introduction of the required alkyl groups, leading to the desired product in reasonable yields. The detailed protocol provided in this guide serves as a valuable resource for researchers undertaking the synthesis of this and structurally related branched-chain carboxylic acids. Further optimization of reaction conditions could potentially improve the overall yield. Alternative methods, such as direct enolate alkylation, offer a more concise route but present challenges in terms of reaction control and conditions. The choice of synthetic route will ultimately depend on the specific requirements of the research, available resources, and the desired scale of production.

References

An In-depth Technical Guide to 2-Butylheptanoic Acid

This technical guide provides a comprehensive overview of 2-butylheptanoic acid, including its chemical identity, physicochemical properties, synthesis, and potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Nomenclature

2-Butylheptanoic acid is a branched-chain fatty acid (BCFA). Structurally, it consists of a heptanoic acid backbone with a butyl group attached to the alpha-carbon (carbon 2).

Molecular Formula: C₁₁H₂₂O₂

Structure:

It is important to note a common point of confusion with a similar compound, 2-butyloctanoic acid. While 2-butylheptanoic acid has a total of 11 carbon atoms, 2-butyloctanoic acid has 12 carbon atoms.

Nomenclature Disambiguation:

| Compound Name | Base Chain | Branch | Total Carbons | Molecular Formula | CAS Number |

| 2-Butylheptanoic acid | Heptanoic acid (C7) | Butyl (C4) | 11 | C₁₁H₂₂O₂ | Not assigned |

| 2-Butyloctanoic acid | Octanoic acid (C8) | Butyl (C4) | 12 | C₁₂H₂₄O₂ | 27610-92-0[1] |

Currently, a specific CAS Registry Number has not been assigned to 2-butylheptanoic acid. The PubChem Compound ID is 12424121.[2][3] For the closely related 2-butyloctanoic acid, the CAS number is 27610-92-0.[1][4]

Physicochemical Properties

Detailed experimental data for 2-butylheptanoic acid is scarce. However, properties can be estimated based on its structure and data from similar branched-chain fatty acids. The following table summarizes computed properties for 2-butylheptanoic acid and experimental data for related compounds.

Table of Physicochemical Data:

| Property | 2-Butylheptanoic acid (Computed) | 2-Butyloctanoic acid (Experimental) | 2-Methylheptanoic acid (Experimental) |

| Molecular Weight | 186.29 g/mol [2] | 200.32 g/mol [1][4][5] | 144.21 g/mol |

| Boiling Point | Not available | 230 °C (lit.)[4] | 140 °C at 40 hPa |

| Density | Not available | 0.887 g/mL at 25 °C (lit.)[4] | 0.92 g/cm³ at 20 °C |

| Refractive Index | Not available | n20/D 1.438 (lit.)[4] | Not available |

| Flash Point | Not available | 113 °C (closed cup) | >110 °C |

Synthesis of 2-Butylheptanoic Acid

This protocol describes a general procedure for the synthesis of 2-butylheptanoic acid starting from diethyl malonate.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

1-Bromopentane

-

1-Bromobutane

-

Potassium hydroxide

-

Hydrochloric acid

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

First Alkylation: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide in ethanol, to form a resonance-stabilized enolate. This enolate is then alkylated with a primary alkyl halide, in this case, 1-bromopentane, via an Sₙ2 reaction.

-

Second Alkylation: The resulting mono-alkylated malonic ester is treated again with sodium ethoxide to form another enolate. This is subsequently alkylated with 1-bromobutane.

-

Hydrolysis and Decarboxylation: The dialkylated malonic ester is then hydrolyzed to the corresponding dicarboxylic acid by heating with a strong base like potassium hydroxide. Acidification with hydrochloric acid yields the substituted malonic acid.

-

Decarboxylation: The substituted malonic acid is then heated, which causes it to decarboxylate, yielding the final product, 2-butylheptanoic acid.

-

Purification: The crude product can be purified by extraction followed by distillation under reduced pressure.

Diagram of Synthesis Workflow:

Caption: A proposed workflow for the synthesis of 2-butylheptanoic acid via the malonic ester pathway.

Biological Activity and Potential Applications

While specific studies on 2-butylheptanoic acid are limited, the broader class of branched-chain fatty acids (BCFAs) is known to possess various biological activities. BCFAs are found in dairy products and are synthesized by gut microbiota.[1][6]

Potential Biological Roles of BCFAs:

-

Anti-inflammatory Effects: BCFAs have been shown to possess anti-inflammatory properties.[7]

-

Modulation of Lipid Metabolism: Studies suggest that BCFAs can influence lipid metabolism, potentially affecting cholesterol levels and fatty acid profiles in the body.[4]

-

Gut Microbiota Interaction: As products of and substrates for gut bacteria, BCFAs play a role in the host-microbiome interaction.[4]

-

Anticancer Activity: Some research indicates that BCFAs may exhibit cytotoxic effects against cancer cells and can modulate metabolic pathways in cancer.[2][4]

The applications of related branched-chain fatty acids like 2-butyloctanoic acid include use in lubricants, greases, and as intermediates in the synthesis of plasticizers.[8] In the cosmetics industry, they can function as emollients and surfactants.[5][8]

Diagram of Potential BCFA Signaling Impacts:

Caption: General signaling impacts of branched-chain fatty acids in biological systems.

Safety and Handling

Specific safety data for 2-butylheptanoic acid is not available. For the related compound, 2-butyloctanoic acid, GHS hazard classifications indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this class of compounds. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Butylheptanoic acid | C11H22O2 | CID 12424121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching gr… [ouci.dntb.gov.ua]

- 5. 2-Butyloctanoic acid | C12H24O2 | CID 33970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Butyloctanoic acid [myskinrecipes.com]

2-Butylheptanoic Acid: A Comprehensive Safety and Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for use by qualified professionals and is based on publicly available data. It is not a substitute for a formal Safety Data Sheet (SDS) from a supplier and should be used in conjunction with laboratory-specific safety protocols. The nomenclature surrounding 2-butylheptanoic acid is ambiguous in publicly available literature, with "2-butyloctanoic acid" often used interchangeably or in related contexts. This guide consolidates information that may pertain to either or both structurally similar compounds.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of 2-butylheptanoic acid and its close structural analog, 2-butyloctanoic acid. These data are essential for understanding the substance's behavior under various laboratory conditions.

| Property | 2-Butylheptanoic Acid | 2-Butyloctanoic Acid |

| Molecular Formula | C11H22O2 | C12H24O2 |

| Molecular Weight | 186.29 g/mol | 200.32 g/mol [1][2] |

| CAS Number | Not clearly defined in searches | 27610-92-0[1][2] |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | --- | 230 °C (lit.)[1][3] |

| Density | --- | 0.887 g/mL at 25 °C (lit.)[1][3] |

| Refractive Index | --- | n20/D 1.438 (lit.)[1] |

| Flash Point | --- | 113 °C (235.4 °F) - closed cup[1] |

| Storage Class | --- | 10 - Combustible liquids[1] |

Hazard Identification and GHS Classification

2-Butylheptanoic acid and its related compounds are classified as irritants under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin and eye irritation.

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.[6]

-

P271: Use only outdoors or in a well-ventilated area.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[6]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[6]

Below is a diagram illustrating the GHS classification logic for skin and eye irritation.

Toxicological Information

Limited toxicological data is available for 2-butylheptanoic acid. The following data is for a closely related substance, likely 2-butyloctanoic acid.

| Test | Species | Route | Value |

| Acute Oral Toxicity (LD50) | Rat (male/female) | Oral | > 2500 mg/kg bw |

| Acute Inhalation Toxicity (LC50) | Rat (male/female) | Inhalation | > 1.03 mg/L air |

| Acute Dermal Toxicity (LD50) | Rat (male/female) | Dermal | > 2500 mg/kg bw |

| Skin Corrosion/Irritation | Rabbit | Dermal | Slightly irritating |

| Serious Eye Damage/Irritation | Rabbit | Ocular | Slightly irritating |

Experimental Protocols

The toxicological data cited are typically generated following standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. Below are summaries of the likely protocols used.

OECD Test Guideline 402: Acute Dermal Toxicity This guideline assesses the adverse effects of a single, short-term dermal exposure to a substance.[3][9][10][11]

-

Animal Model: Typically, adult rats, rabbits, or guinea pigs are used.[11]

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Dose Administration: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Body weight is recorded weekly.

-

Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is determined. A gross necropsy is performed on all animals at the end of the study.[3]

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion This test evaluates the potential for a substance to cause skin irritation or corrosion.[5][12][13][14][15]

-

Animal Model: The albino rabbit is the preferred species.[5][15]

-

Application: A single dose (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of clipped skin (approx. 6 cm²).[15]

-

Exposure: The test patch is covered with a gauze patch and tape and remains in place for 4 hours.[12][14]

-

Observation: Skin reactions (erythema and edema) are scored at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[12] Observations may continue for up to 14 days to assess the reversibility of the effects.[12][15]

-

Classification: The substance is classified as corrosive if irreversible tissue damage is observed, and as an irritant based on the severity and reversibility of the inflammatory responses.[14]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion This guideline is used to assess the potential of a substance to cause eye irritation or corrosion.[16][17][18]

-

Animal Model: Albino rabbits are typically used.

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[16][17]

-

Observation: The eyes are examined for ocular reactions (effects on the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application. The observation period can extend up to 21 days to evaluate the reversibility of any effects.[16][17]

-

Classification: The substance is classified based on the severity and persistence of the ocular lesions. Irreversible effects lead to a "serious eye damage" classification, while reversible effects are classified as "eye irritation".[16][17]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure to 2-butylheptanoic acid. The following diagram outlines the recommended first aid procedures.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the chemical.

Handling:

-

Handle in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Keep away from incompatible materials such as strong oxidizing agents.[7]

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials.

-

Store at room temperature.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are critical for preventing exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures.

Engineering Controls:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile, neoprene).[10]

-

Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors or aerosols, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[7]

The following diagram illustrates the workflow for selecting appropriate PPE when handling 2-butylheptanoic acid.

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

Specific Hazards:

-

Combustible liquid.[1]

-

Hazardous decomposition products may include carbon oxides (CO, CO2).

Fire-Fighting Procedures:

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Prevent fire-extinguishing water from contaminating surface water or the ground water system.[6]

Accidental Release Measures

Personal Precautions:

-

Ensure adequate ventilation.

-

Evacuate personnel to safe areas.[7]

-

Wear appropriate personal protective equipment (PPE).

-

Avoid breathing vapors, mist, or gas.[7]

Environmental Precautions:

-

Prevent product from entering drains.[7]

Methods for Cleaning Up:

-

Absorb with an inert material (e.g., sand, earth, universal binders).

-

Collect and place in a suitable, closed container for disposal.[7]

-

Clean the contaminated area thoroughly.

Stability and Reactivity

-

Reactivity: Generally stable under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.[7]

-

Conditions to Avoid: Heat, flames, and sources of ignition.

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]

-

Hazardous Decomposition Products: Carbon oxides.

References

- 1. ttuhscep.primo.exlibrisgroup.com [ttuhscep.primo.exlibrisgroup.com]

- 2. nucro-technics.com [nucro-technics.com]

- 3. onesearch.neu.edu [onesearch.neu.edu]

- 4. oecd.org [oecd.org]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. nucro-technics.com [nucro-technics.com]

- 10. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. nucro-technics.com [nucro-technics.com]

- 15. oecd.org [oecd.org]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. nihs.go.jp [nihs.go.jp]

- 18. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

An In-depth Technical Guide to the Physical Properties of 2-Butylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physical properties of 2-Butylheptanoic acid (CAS No. 22058-70-4). Due to the limited availability of experimental data for this specific compound, this document combines reported values with estimations based on structurally similar carboxylic acids. Furthermore, it details standardized experimental protocols for the determination of these key physical characteristics, offering a framework for empirical validation.

Core Physical Properties

The physical properties of 2-Butylheptanoic acid are crucial for its handling, application, and integration into various chemical and pharmaceutical processes. A summary of these properties is presented in the table below.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₂₂O₂ | - |

| Molecular Weight | 186.29 g/mol | Calculated |

| CAS Number | 22058-70-4 | [1][2] |

| Boiling Point | 175-177 °C at 30 mmHg | Experimental[3] |

| Melting Point | N/A | Not Available |

| Density | N/A (Estimated ~0.9 g/mL at 25 °C) | Estimation |

| Solubility in Water | Poorly soluble | General Knowledge |

| Solubility in Organic Solvents | Soluble in most organic solvents | General Knowledge |

| pKa | N/A (Estimated ~4.8) | Estimation[4] |

| Refractive Index | N/A | Not Available |

N/A: Not Available in searched literature.

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory protocols for measuring the key physical characteristics of liquid carboxylic acids like 2-Butylheptanoic acid.

Determination of Boiling Point by Distillation

The boiling point is a critical indicator of purity. A simple distillation apparatus can be employed for its determination.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Preparation: Place approximately 5 mL of 2-Butylheptanoic acid and a few boiling chips or a magnetic stir bar into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle or an oil bath.

-

Temperature Reading: Position the thermometer bulb just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a nomograph can be used to correct the observed boiling point.

Measurement of Density using a Pycnometer

A pycnometer provides a precise method for determining the density of a liquid.

Methodology:

-

Cleaning and Calibration: Thoroughly clean and dry the pycnometer. Determine and record its empty mass.

-

Water Calibration: Fill the pycnometer with deionized water and place it in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium. Record the mass of the pycnometer filled with water.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with 2-Butylheptanoic acid and return it to the constant temperature bath to reach thermal equilibrium.

-

Mass Determination: Measure and record the mass of the pycnometer filled with the acid.

-

Calculation: The density of the acid is calculated using the following formula: Density of Acid = (Mass of Acid / Mass of Water) * Density of Water at the experimental temperature.

Assessment of Solubility

A qualitative assessment of solubility in various solvents is essential for purification and formulation development.

Methodology:

-

Solvent Selection: Choose a range of solvents, including water, ethanol, acetone, and a nonpolar solvent like hexane.

-

Procedure: To approximately 1 mL of each solvent in a separate test tube, add a few drops of 2-Butylheptanoic acid.

-

Observation: Vigorously shake each test tube and observe whether the acid dissolves completely, is partially soluble, or is insoluble.

-

pH Effect (for aqueous solubility): To assess the effect of pH on water solubility, test the solubility in 5% aqueous sodium hydroxide (B78521) and 5% aqueous hydrochloric acid solutions. Carboxylic acids are expected to be soluble in basic solutions due to the formation of the corresponding carboxylate salt.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.

Methodology:

-

Sample Preparation: Prepare a solution of 2-Butylheptanoic acid of known concentration (e.g., 0.1 M) in a suitable solvent mixture, typically water-alcohol, to ensure solubility.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration: Add the titrant in small, measured increments, recording the pH after each addition.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added.

-

pKa Determination: The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This point corresponds to the midpoint of the steepest part of the titration curve.

Visualizing Experimental Workflow: pKa Determination

The following diagram illustrates the workflow for determining the pKa of a carboxylic acid using potentiometric titration.

References

2-Butylheptanoic acid structural isomers

An In-depth Technical Guide to 2-Butylheptanoic Acid and Its Structural Isomers for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butylheptanoic acid and its structural isomers, a class of branched-chain carboxylic acids, are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of these compounds, with a particular focus on their synthesis, physicochemical properties, and biological activities. Drawing parallels with the well-studied compound valproic acid, this document explores the potential of 2-butylheptanoic acid isomers as therapeutic agents, particularly in the realm of neurology. Detailed experimental protocols, comparative data tables, and pathway diagrams are presented to serve as a valuable resource for researchers in the field.

Introduction

Branched-chain carboxylic acids represent a promising scaffold in drug discovery. A notable example is valproic acid (2-propylpentanoic acid), a widely used antiepileptic drug.[1][2] Its structural simplicity and broad spectrum of activity have inspired the exploration of its analogs for improved therapeutic profiles.[3] 2-Butylheptanoic acid, with the molecular formula C₁₁H₂₂O₂, and its various structural isomers are part of this ongoing investigation. Understanding the nuanced differences in their chemical and biological properties is crucial for the rational design of new therapeutic entities.

This guide will delve into the core aspects of 2-butylheptanoic acid and its key structural isomers, providing a foundational understanding for their potential applications in drug development.

Structural Isomers of 2-Butylheptanoic Acid

The molecular formula C₁₁H₂₂O₂ encompasses a variety of structural isomers of 2-butylheptanoic acid. These isomers differ in the arrangement of their carbon skeleton, leading to distinct physicochemical and biological characteristics. Key isomers discussed in this guide include:

-

2-Butylheptanoic acid: The primary compound of interest.

-

Undecanoic acid: A straight-chain isomer.[4]

-

2-Propylhexanoic acid: An isomer with a different branching pattern.[5]

-

2-Pentylpentanoic acid: Another branched-chain isomer.

-

4-Tert-butylheptanoic acid: An isomer with a bulky tert-butyl group.[3]

A visual representation of these structures is provided below.

Physicochemical Properties

The structural variations among the isomers of 2-butylheptanoic acid directly influence their physicochemical properties, which in turn can affect their pharmacokinetic and pharmacodynamic profiles. A summary of available quantitative data is presented in Table 1.

| Property | 2-Butylheptanoic acid | Undecanoic acid | 2-Propylhexanoic acid | 2-Pentylpentanoic acid | 4-Tert-butylheptanoic acid |

| Molecular Weight ( g/mol ) | 186.29[1][4][6] | 186.29[4][6] | 158.24[7] | 172.27 | 186.29[3] |

| Boiling Point (°C) | Not available | 228 (at 160 mmHg) | 246.47 (estimate)[7] | Not available | Not available |

| Melting Point (°C) | Not available | 28-31 | Not available | Not available | Not available |

| Density (g/mL) | Not available | 0.89 (at 20°C) | 0.9113 (estimate)[7] | Not available | Not available |

| pKa | Not available | Not available | 4.82 (Predicted)[4] | Not available | Not available |

| LogP | Not available | 3.7 | Not available | Not available | 3.7[3] |

| Water Solubility | Not available | Insoluble[4] | Not available | Not available | Not available |

Table 1: Physicochemical Properties of 2-Butylheptanoic Acid and Its Isomers.

Synthesis of 2-Butylheptanoic Acid and Its Isomers

The synthesis of branched-chain carboxylic acids can be achieved through various established organic chemistry methodologies. The malonic ester synthesis is a versatile method for preparing α-substituted carboxylic acids.

General Experimental Protocol: Malonic Ester Synthesis

This protocol provides a general framework for the synthesis of α-branched carboxylic acids like 2-butylheptanoic acid.

Materials:

-

Diethyl malonate

-

Sodium ethoxide in ethanol (B145695)

-

1-Bromohexane (for 2-propylhexanoic acid) or 1-bromobutane (B133212) and 1-bromopentane (B41390) in sequential steps (for 2-butylheptanoic acid)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Sodium hydroxide (B78521)

-

Ethanol

Procedure:

-

Alkylation: A solution of diethyl malonate in anhydrous ethanol is treated with a solution of sodium ethoxide in ethanol. The appropriate alkyl halide (e.g., 1-bromohexane) is then added dropwise, and the mixture is refluxed. For di-substituted products like 2-butylheptanoic acid, a second alkylation step is performed with a different alkyl halide.

-

Saponification: The resulting substituted malonic ester is saponified by refluxing with a solution of sodium hydroxide in ethanol and water.

-

Acidification and Extraction: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid. The resulting carboxylic acid is then extracted with diethyl ether.

-

Purification: The ether extract is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

A logical workflow for this synthesis is depicted below.

Biological Activity and Potential Signaling Pathways

The biological activity of 2-butylheptanoic acid and its isomers is not extensively documented. However, based on the well-established pharmacology of the structurally related valproic acid, it is hypothesized that these compounds may exhibit similar anticonvulsant properties.

Anticonvulsant Activity

Valproic acid and its analogs are known to exert their anticonvulsant effects through multiple mechanisms.[1][8] These include:

-

Enhancement of GABAergic Neurotransmission: By inhibiting the enzyme GABA transaminase, these compounds increase the levels of the inhibitory neurotransmitter GABA in the brain.[1][8]

-

Blockade of Voltage-Gated Sodium Channels: This action reduces high-frequency neuronal firing.[1]

-

Inhibition of T-type Calcium Channels: This is particularly relevant for absence seizures.[1]

It is plausible that 2-butylheptanoic acid and its isomers share some of these mechanisms of action. Further research is required to elucidate their specific molecular targets and potency.

The proposed mechanism of action, drawing parallels with valproic acid, is illustrated in the following diagram.

Experimental Protocol: Evaluation of Anticonvulsant Activity

The maximal electroshock (MES) test is a widely used primary screening model for anticonvulsant drugs.

Materials:

-

Male albino mice (20-25 g)

-

Electroconvulsive shock apparatus

-

Corneal electrodes

-

Test compounds (2-butylheptanoic acid and its isomers)

-

Vehicle (e.g., 0.5% methylcellulose)

Procedure:

-

Animal Preparation: Animals are fasted for 24 hours prior to the experiment with free access to water.

-

Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. Control animals receive the vehicle.

-

Induction of Seizures: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered as the endpoint for protection.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.

Conclusion

2-Butylheptanoic acid and its structural isomers represent a compelling area of research for the development of novel therapeutics, particularly for neurological disorders. This guide has provided a foundational overview of their synthesis, physicochemical properties, and potential biological activities. The presented data and protocols are intended to facilitate further investigation into this promising class of compounds. Future studies should focus on completing the physicochemical characterization of all isomers, optimizing synthetic routes, and conducting comprehensive pharmacological evaluations to determine their therapeutic potential and mechanisms of action.

References

- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 2. Valproate - Wikipedia [en.wikipedia.org]

- 3. A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 2-Propylhexanoic acid | C9H18O2 | CID 18647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 5558-45-2: 2-phenylpentanoic acid | CymitQuimica [cymitquimica.com]

- 7. 2-PROPYLHEXANOIC ACID | 3274-28-0 [chemicalbook.com]

- 8. droracle.ai [droracle.ai]

Spectroscopic Profile of 2-Butylheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Butylheptanoic acid (also known as 2-Butyloctanoic acid). Due to the limited availability of directly published spectra for this specific compound, this guide combines available data with predicted values based on the known spectroscopic characteristics of aliphatic carboxylic acids. This document is intended to serve as a valuable resource for the identification and characterization of 2-Butylheptanoic acid in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: 2-Butylheptanoic acid

-

Synonyms: 2-Butyloctanoic acid

-

Molecular Formula: C₁₁H₂₂O₂

-

Structure:

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for 2-Butylheptanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Butylheptanoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~2.2-2.4 | Multiplet | 1H | -CH(COOH)- |

| ~1.2-1.7 | Multiplet | 12H | -CH₂- (aliphatic chain) |

| ~0.8-1.0 | Triplet | 6H | -CH₃ |

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent and often appears as a broad singlet.[4][5][6]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Butylheptanoic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~175-185 | -COOH |

| ~40-50 | -CH(COOH)- |

| ~22-35 | -CH₂- (aliphatic chain) |

| ~14 | -CH₃ |

Note: Carboxyl carbons in aliphatic acids typically absorb in the downfield end of the 165-185 ppm range.[5][6][7]

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 2-Butylheptanoic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (carboxylic acid dimer) |

| 2850-2960 | Strong, Sharp | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1465 | Medium | C-H bend (aliphatic) |

| ~1210-1320 | Medium | C-O stretch |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

Note: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[5][6][8][9][10][11] The C=O stretch for a dimeric carboxylic acid is typically found around 1710 cm⁻¹.[5]

Mass Spectrometry (MS)

Table 4: Expected and Reported Mass Spectrometry Data (Electron Ionization) for 2-Butylheptanoic Acid

| m/z | Relative Intensity | Assignment |

| 200 | Low | [M]⁺ (Molecular Ion) |

| 183 | Variable | [M-OH]⁺ |

| 155 | Variable | [M-COOH]⁺ |

| 116 | High | [M-C₆H₁₂]⁺ (McLafferty rearrangement) |

| 87 | High | [C₄H₇O₂]⁺ |

| 73 | Highest | [C₃H₅O₂]⁺ |

Note: The NIST Mass Spectrometry Data Center reports major peaks at m/z 73, 116, and 87 for 2-Butyloctanoic acid.[12] The fragmentation of carboxylic acids often involves the loss of the hydroxyl group and the entire carboxyl group.[6][11] A characteristic fragmentation for larger carboxylic acids is the McLafferty rearrangement.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a carboxylic acid like 2-Butylheptanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Butylheptanoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shift of the acidic proton.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample for referencing the chemical shifts to 0 ppm.

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a spectrometer operating at a field strength of, for example, 400 or 500 MHz.

-

Typical parameters for a ¹H NMR experiment include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For the ¹³C NMR spectrum, a proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of liquid 2-Butylheptanoic acid directly onto the ATR crystal.

-

Alternatively, if the sample is a solid at room temperature, press a small amount of the solid firmly onto the crystal to ensure good contact.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Dissolve a small amount of 2-Butylheptanoic acid in a volatile organic solvent (e.g., dichloromethane, diethyl ether).

-

Inject the solution into the GC, where the compound is vaporized and separated from the solvent and any impurities on a capillary column.

-

The separated compound then enters the mass spectrometer.

-

-

Ionization (Electron Ionization - EI):

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

Caption: Workflow for the spectroscopic analysis of 2-Butylheptanoic acid.

References

- 1. scbt.com [scbt.com]

- 2. 2-BUTYLOCTANOIC ACID | 27610-92-0 [chemicalbook.com]

- 3. 2-Butyloctanoic acid 96 27610-92-0 [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. personal.utdallas.edu [personal.utdallas.edu]

- 11. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 12. 2-Butyloctanoic acid | C12H24O2 | CID 33970 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Butylheptanoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butylheptanoic acid, a branched-chain fatty acid, and its derivatives are emerging as a class of molecules with significant potential in various therapeutic areas. While the parent compound is not extensively studied, its analogues, particularly 2-butyloctanoic acid, have garnered attention for their roles in metabolic regulation and inflammatory processes. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-butylheptanoic acid and its key derivatives. It details experimental protocols for their synthesis and biological evaluation, and elucidates the known signaling pathways through which these compounds exert their effects, with a focus on their interactions with Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein Coupled Receptors (GPCRs). This document is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction to 2-Butylheptanoic Acid and its Analogs

2-Butylheptanoic acid is a saturated fatty acid with a butyl group at the alpha-position. Due to limited specific data on 2-butylheptanoic acid, this guide will focus on the closely related and better-documented analogue, 2-butyloctanoic acid , as a representative of this class of compounds. Branched-chain fatty acids (BCFAs) are found in various natural sources and are known to play roles in cellular membrane fluidity and signaling.[1] Their unique structural properties often confer distinct biological activities compared to their straight-chain counterparts.

Chemical and Physical Properties

The chemical and physical properties of 2-butyloctanoic acid are summarized in the table below. These properties are essential for understanding its behavior in biological systems and for the design of synthetic and formulation strategies.

| Property | Value | Reference |

| Molecular Formula | C12H24O2 | |

| Molecular Weight | 200.32 g/mol | |

| CAS Number | 27610-92-0 | |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 230 °C (lit.) | [2] |

| Density | 0.887 g/mL at 25 °C (lit.) | [2] |

| Flash Point | 113 °C | |

| Water Solubility | 2.2 mg/L at 20 °C | [2] |

| pKa (Predicted) | 4.82 ± 0.40 | [2] |

Synthesis of 2-Butyloctanoic Acid and its Derivatives

The synthesis of 2-butyloctanoic acid and its derivatives, such as esters and amides, is crucial for exploring their structure-activity relationships.

Synthesis of 2-Butyloctanoic Acid

A common method for the synthesis of 2-alkyl-branched carboxylic acids is through the malonic ester synthesis.

Experimental Protocol: Malonic Ester Synthesis of 2-Butyloctanoic Acid

-

Deprotonation of Diethyl Malonate: Diethyl malonate is treated with a strong base, such as sodium ethoxide in ethanol, to form the corresponding enolate.

-

Alkylation: The enolate is then reacted with a suitable alkyl halide. For the synthesis of 2-butyloctanoic acid, two sequential alkylation steps would be required. The first with butyl bromide and the second with hexyl bromide.

-

Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is hydrolyzed to the dicarboxylic acid using a strong acid or base, followed by heating to induce decarboxylation, yielding the final 2-butyloctanoic acid product.

-

Purification: The crude product is purified by distillation under reduced pressure.

Synthesis of 2-Butyloctanoic Acid Derivatives

Esters of 2-butyloctanoic acid can be synthesized via Fischer esterification.

Experimental Protocol: Synthesis of Methyl 2-Butyloctanoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-butyloctanoic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.

-

Workup: After cooling, the mixture is neutralized with a weak base, such as sodium bicarbonate solution. The ester is then extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product is purified by distillation.

Amides of 2-butyloctanoic acid can be prepared by first converting the carboxylic acid to an acyl chloride, followed by reaction with an amine.

Experimental Protocol: Synthesis of 2-Butyloctanamide

-

Acyl Chloride Formation: React 2-butyloctanoic acid with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (B109758) to form 2-butyloctanoyl chloride. The reaction is typically performed at room temperature.

-

Amidation: The resulting acyl chloride is then slowly added to a solution of the desired amine (e.g., ammonia, a primary amine, or a secondary amine) in an inert solvent. An excess of the amine or the addition of a non-nucleophilic base is used to neutralize the HCl byproduct.

-

Workup: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the crude amide is purified by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

Branched-chain fatty acids and their derivatives have demonstrated a range of biological activities, suggesting their potential for therapeutic applications.

Anti-inflammatory Activity

Several studies have indicated that branched-chain fatty acids possess anti-inflammatory properties.[3][4] Fatty acid esters of hydroxy fatty acids (FAHFAs), which are structurally related to derivatives of 2-butylheptanoic acid, have been shown to exert anti-inflammatory effects by modulating cytokine secretion.[4] The anti-inflammatory actions are often attributed to their ability to interact with key regulatory proteins in inflammatory signaling pathways.

Metabolic Effects

Branched-chain fatty acids play a significant role in metabolism.[5][6] They can influence glucose and lipid metabolism, and some have been shown to improve insulin (B600854) sensitivity.[3] These effects are thought to be mediated through the activation of nuclear receptors that control the expression of genes involved in energy homeostasis.

Mechanisms of Action and Signaling Pathways

The biological effects of 2-butylheptanoic acid and its derivatives are mediated through their interaction with specific cellular targets, primarily nuclear receptors and G-protein coupled receptors.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism, as well as inflammation.[7][8] Fatty acids are natural ligands for PPARs.[9]

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and muscle. Activation of PPARα leads to increased fatty acid oxidation.

-

PPARγ: Highly expressed in adipose tissue and macrophages, playing a key role in adipogenesis, lipid storage, and insulin sensitization.

-

PPARδ (or β): Ubiquitously expressed and involved in fatty acid oxidation and energy expenditure.

Branched-chain fatty acids have been shown to activate PPARs, suggesting that the metabolic and anti-inflammatory effects of compounds like 2-butyloctanoic acid may be mediated through these receptors.[7]

Caption: PPAR signaling pathway activated by 2-butyloctanoic acid.

G-Protein Coupled Receptors (GPCRs)

Certain fatty acids are known to be ligands for a class of GPCRs known as free fatty acid receptors (FFARs).[10][11][12] These receptors are involved in various physiological processes, including hormone secretion, immune responses, and metabolic regulation.

-

FFAR1 (GPR40): Activated by medium- to long-chain fatty acids, it is involved in insulin secretion.

-

FFAR2 (GPR43) and FFAR3 (GPR41): Activated by short-chain fatty acids, they play roles in immune function and metabolic regulation.

-

GPR120: Activated by long-chain unsaturated fatty acids, it mediates anti-inflammatory and insulin-sensitizing effects.[13]

The structural similarity of 2-butyloctanoic acid to known FFAR ligands suggests that it may also exert some of its biological effects through these receptors.

Caption: GPCR signaling cascade initiated by 2-butyloctanoic acid.

Experimental Workflows for Biological Evaluation

To assess the therapeutic potential of 2-butylheptanoic acid and its derivatives, a series of in vitro and in vivo assays are required.

In Vitro Assays

6.1.1. Anti-inflammatory Activity Assay

A common method to evaluate anti-inflammatory activity is to measure the inhibition of pro-inflammatory cytokine production in immune cells, such as macrophages.

Experimental Protocol: Lipopolysaccharide (LPS)-induced Cytokine Production in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in appropriate media.

-

Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 2-butyloctanoic acid) for a specified time.

-

Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

-

Cytokine Measurement: After incubation, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Calculate the percentage inhibition of cytokine production by the test compound compared to the LPS-only control.

6.1.2. PPAR Activation Assay

A reporter gene assay can be used to determine if a compound activates PPARs.

Experimental Protocol: PPAR Reporter Assay

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid expressing the ligand-binding domain of a PPAR isoform fused to a DNA-binding domain, and a reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).

-

Treatment: Treat the transfected cells with the test compound.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity.

-

Data Analysis: An increase in luciferase activity indicates activation of the PPAR.

In Vivo Models

To evaluate the efficacy of these compounds in a physiological setting, animal models of inflammation and metabolic diseases can be utilized. For example, a mouse model of diet-induced obesity can be used to assess the effects of 2-butyloctanoic acid on weight gain, glucose tolerance, and insulin sensitivity.

Caption: General experimental workflow for the evaluation of 2-butyloctanoic acid and its derivatives.

Conclusion and Future Directions

2-Butylheptanoic acid and its derivatives, represented here by 2-butyloctanoic acid, constitute a promising class of molecules with potential therapeutic applications in inflammatory and metabolic diseases. Their ability to modulate key signaling pathways involving PPARs and GPCRs provides a solid basis for their further investigation. Future research should focus on synthesizing a broader range of derivatives to establish clear structure-activity relationships, conducting more detailed mechanistic studies to pinpoint the specific receptor isoforms and downstream signaling events, and evaluating the efficacy and safety of lead compounds in relevant preclinical models. This in-depth understanding will be crucial for translating the therapeutic potential of these branched-chain fatty acids into novel clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Cas 27610-92-0,2-BUTYLOCTANOIC ACID | lookchem [lookchem.com]

- 3. Potential physio-pathological effects of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Contrasting metabolic effects of medium- versus long-chain fatty acids in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism | MDPI [mdpi.com]

- 13. GPCR in Adipose Tissue Function—Focus on Lipolysis [mdpi.com]

The Enduring Legacy of Guerbet Acids: From Discovery to Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

First described over a century ago, Guerbet acids and their precursors, Guerbet alcohols, represent a unique class of branched-chain fatty acids and alcohols. Their distinctive molecular architecture, characterized by a β-alkylated chain, imparts a range of desirable physicochemical properties, including low melting points, excellent thermal and oxidative stability, and a liquid state over a broad temperature range. Initially of interest in the fields of lubricants and cosmetics, the unique attributes of Guerbet acids have garnered increasing attention in the pharmaceutical sciences, particularly in the realm of drug formulation and delivery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of Guerbet acids, with a focus on their relevance to researchers, scientists, and drug development professionals.

I. Discovery and History

The foundation of Guerbet acid chemistry lies in the Guerbet reaction , first reported by the French chemist Marcel Guerbet in 1899.[1][] His initial publication detailed the self-condensation of a primary alcohol to form a larger, β-alkylated dimer alcohol.[1] It is noteworthy that some sources suggest a similar discovery may have been made earlier by the Russian chemist Vladimir Markovnikov.[3] The reaction, typically conducted at high temperatures (180-360 °C) in the presence of an alkali metal hydroxide (B78521) or alkoxide catalyst, converts simple, often inexpensive, linear alcohols into more valuable branched-chain products.[1][]

Initially, the primary products of this reaction, termed Guerbet alcohols , found applications as components in cosmetics, plasticizers, and lubricants due to their oily nature and desirable physical properties.[1][4] The subsequent development of methods to oxidize these alcohols led to the creation of Guerbet acids , which retained the beneficial branched structure while introducing a reactive carboxylic acid functionality.[3] This opened up a new range of potential applications for these versatile molecules.

II. The Guerbet Reaction and Synthesis of Guerbet Acids

The synthesis of Guerbet acids is a two-step process that begins with the Guerbet reaction to produce a Guerbet alcohol, followed by the oxidation of the alcohol to the corresponding carboxylic acid.

A. The Guerbet Reaction: Synthesis of Guerbet Alcohols

The Guerbet reaction is a sophisticated one-pot process that proceeds through a series of four key steps:

-

Dehydrogenation: The primary alcohol is first oxidized to its corresponding aldehyde. This step is often facilitated by a hydrogenation catalyst.

-

Aldol (B89426) Condensation: Two molecules of the aldehyde then undergo an aldol condensation to form a β-hydroxy aldehyde.

-

Dehydration: The β-hydroxy aldehyde is subsequently dehydrated to yield an α,β-unsaturated aldehyde.

-

Hydrogenation: Finally, the α,β-unsaturated aldehyde is reduced to the saturated β-branched primary alcohol, the Guerbet alcohol.

A schematic representation of the Guerbet reaction mechanism is provided below.

Caption: The four-step mechanism of the Guerbet reaction.

B. Oxidation of Guerbet Alcohols to Guerbet Acids

Guerbet acids are synthesized by the oxidation of their corresponding Guerbet alcohols. This transformation can be achieved through various methods, with a common industrial approach being alkali melt oxidation.[5] A more modern and controlled method involves a two-step process:

-

Dehydrogenation to Guerbet Aldehyde: The Guerbet alcohol is first dehydrogenated to the corresponding Guerbet aldehyde. This is typically carried out in the gas phase at elevated temperatures (200-260 °C) over a copper catalyst.

-

Oxidation to Guerbet Acid: The resulting Guerbet aldehyde is then oxidized to the Guerbet acid using oxygen or an oxygen-containing gas mixture in the presence of a basic catalyst.

Below is a diagram illustrating the workflow for the synthesis of Guerbet acids from Guerbet alcohols.

Caption: Workflow for the synthesis of Guerbet acids.

III. Experimental Protocols

To provide a practical understanding of Guerbet acid synthesis, this section details representative experimental protocols.

A. Synthesis of 2-Hexyldecanoic Acid (A Representative Guerbet Acid)

Method 1: From Methyl Octanoate (B1194180) and 1-Chlorohexane [6]

-

Step 1: Alkylation. In a suitable reactor, dissolve 1000g of methyl octanoate and 303.34g of sodium hydroxide in 4000g of methanol (B129727) at 20-30°C. Slowly add 1067.17g of 1-chlorohexane. After the addition is complete, raise the temperature to 60°C and maintain the reaction for 6 hours.

-

Step 2: Saponification. Prepare a solution of 303.34g of sodium hydroxide in 568.76g of water and slowly add it to the reaction mixture. Continue the reaction at 60°C for an additional 6 hours. Following the reaction, distill off the solvent under reduced pressure.

-

Step 3: Neutralization and Purification. Cool the reaction mixture to room temperature and neutralize to a pH of 3-4 with a 1 mol/L hydrochloric acid solution. Allow the layers to separate and collect the organic phase. Dissolve the organic phase in 1000mL of petroleum ether and wash twice with 2000mL of water. Decolorize the solution with 16.20g of activated carbon. Finally, distill off the low boiling point components under reduced pressure at 80°C to obtain 2-hexyldecanoic acid as a colorless, transparent liquid.

Method 2: From Ethyl Acetoacetate (B1235776) [7]

-

Step 1: Double Alkylation. Using ethyl acetoacetate or methyl acetoacetate as the starting material, perform two sequential alkylation reactions in an anhydrous solution of sodium methoxide (B1231860) or sodium ethoxide. The first alkylation is with a halogenated octane, and the second is with a halogenated hexane (B92381) to yield an intermediate dialkylated product.

-

Step 2: Decomposition. Decompose the intermediate product in a 30-50% by mass aqueous alkaline solution to yield 2-hexyldecanoic acid.

B. Oxidation of Guerbet Alcohols to Guerbet Acids[6]

-

Step 1: Dehydrogenation of Guerbet Alcohol to Guerbet Aldehyde. The dehydrogenation of the Guerbet alcohol is preferably conducted in the gas phase at temperatures ranging from 200 to 260°C (preferably 220 to 240°C) and a pressure of 10 to 200 mbar. The reaction is carried out over a supported or unsupported copper catalyst.

-